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Introduction
Surufatinib (previously known as HMPL-012 or sulfatinib) is a small-molecule inhibitor

targeting tyrosine kinases involved in tumor angiogenesis and immune modulation.[1][2] Its

primary targets are vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and

VEGFR3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor

(CSF-1R).[1][2] This dual mechanism of action, inhibiting both the formation of new blood

vessels that feed a tumor and regulating the tumor microenvironment, makes Surufatinib a

promising agent in oncology.[3][4] Patient-derived xenograft (PDX) models, which involve the

implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial

platform for preclinical evaluation of novel cancer therapies due to their ability to retain the

characteristics of the original tumor.[5][6] This guide provides a detailed overview of the

pharmacodynamics of Surufatinib in the context of PDX models, summarizing key data,

experimental protocols, and the signaling pathways involved.

Core Mechanism of Action
Surufatinib exerts its anti-tumor effects through the simultaneous inhibition of key signaling

pathways:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b612014?utm_src=pdf-interest
https://www.benchchem.com/product/b612014?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8411625/
https://pubmed.ncbi.nlm.nih.gov/34142932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8411625/
https://pubmed.ncbi.nlm.nih.gov/34142932/
https://www.benchchem.com/product/b612014?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12451452/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-surufatinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5139018/
https://www.mdpi.com/2075-4426/10/3/64
https://www.benchchem.com/product/b612014?utm_src=pdf-body
https://www.benchchem.com/product/b612014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-Angiogenesis: By targeting VEGFR and FGFR1, Surufatinib disrupts the signaling

cascades that lead to the formation of new blood vessels, a process critical for tumor growth

and metastasis.[3][4]

Immune Modulation: Inhibition of CSF-1R alters the tumor microenvironment by reducing the

population of tumor-associated macrophages (TAMs), which can promote tumor progression

and suppress anti-tumor immune responses.[3][7]

Data Presentation: Pharmacodynamic Effects in
Xenograft Models
The following tables summarize key in vitro and in vivo preclinical data for Surufatinib
(Sulfatinib). The in vivo data is derived from a study utilizing an osteosarcoma xenograft model,

which serves as a surrogate for patient-derived xenografts in demonstrating pharmacodynamic

effects.

Table 1: In Vitro Inhibitory Activity of Surufatinib[1]

Target IC50 (μmol/l)

VEGFR1 0.002

VEGFR2 0.024

VEGFR3 0.001

FGFR1 0.015

CSF-1R 0.004

Table 2: In Vivo Pharmacodynamic Effects of Sulfatinib in an Osteosarcoma Xenograft Model[7]
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Biomarker Treatment Group
Change from
Control

Method of Analysis

p-VEGFR2

Expression

Sulfatinib

Monotherapy

Significantly

Decreased

Immunohistochemistry

(IHC)

CD31 (Microvessel

Density)

Sulfatinib

Monotherapy

Significantly

Decreased

Immunohistochemistry

(IHC)

p-FGFR1 Expression
Sulfatinib

Monotherapy
Decreased

Immunohistochemistry

(IHC)

N-cadherin

Expression

Sulfatinib

Monotherapy
Decreased

Immunohistochemistry

(IHC)

E-cadherin

Expression

Sulfatinib

Monotherapy
Increased

Immunohistochemistry

(IHC)

M2-TAMs
Sulfatinib

Monotherapy
Reduced Flow Cytometry

Tregs
Sulfatinib

Monotherapy
Reduced Flow Cytometry

Myeloid-Derived

Suppressor Cells

(MDSCs)

Sulfatinib

Monotherapy
Reduced Flow Cytometry

Cytotoxic T-cell

Infiltration

Sulfatinib

Monotherapy
Increased Flow Cytometry

Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.

The following are generalized protocols for key experiments related to the study of Surufatinib
in PDX models.

Establishment and Propagation of Patient-Derived
Xenografts (PDX)
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This protocol outlines the fundamental steps for creating and expanding PDX models from

patient tumor tissue.

Tissue Acquisition: Fresh tumor tissue is obtained from surgical resection or biopsy under

sterile conditions and with appropriate patient consent.[8]

Implantation: The tumor tissue is sectioned into small fragments (approximately 3 mm³) and

subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or

NSG mice).[8]

Monitoring Tumor Growth: Tumor growth is monitored regularly by caliper measurements.

Tumor volume is calculated using the formula: (Length x Width²)/2.[9]

Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse

is euthanized, and the tumor is excised. The tumor tissue can then be serially passaged into

new cohorts of mice for expansion.[8]

In Vivo Drug Efficacy Studies
This protocol describes how to assess the anti-tumor activity of Surufatinib in established PDX

models.

Model Selection: Select PDX models with relevant genetic or phenotypic characteristics.

Animal Cohort Formation: Once tumors in the PDX-bearing mice reach a specific volume

(e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

Drug Administration: Surufatinib is administered orally at a clinically relevant dose and

schedule. The control group receives a vehicle solution.

Tumor Volume Measurement: Tumor volumes are measured at regular intervals (e.g., twice

weekly) throughout the study.[9]

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor

volume in the treated group to the control group.

Pharmacodynamic Biomarker Analysis
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This protocol details methods to assess the biological effects of Surufatinib on the tumor

tissue.

Immunohistochemistry (IHC) for Angiogenesis and Signaling Markers:

Tissue Collection and Preparation: At the end of the in vivo study, tumors are excised,

fixed in formalin, and embedded in paraffin.

Sectioning and Staining: The paraffin-embedded tumors are sectioned, and the slides are

stained with antibodies against specific biomarkers such as p-VEGFR2, CD31, and p-

FGFR1.[7]

Imaging and Quantification: The stained slides are imaged, and the expression levels of

the biomarkers are quantified.

Western Blot for Phosphorylated Protein Analysis:

Protein Extraction: Tumor lysates are prepared from fresh-frozen tumor samples.

Protein Quantification: The protein concentration in the lysates is determined.

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a membrane.

Immunoblotting: The membrane is incubated with primary antibodies against

phosphorylated and total VEGFR2, FGFR1, and downstream signaling proteins, followed

by incubation with a secondary antibody.[10]

Detection: The protein bands are visualized and quantified using a chemiluminescence

imaging system.[10]

Flow Cytometry for Immune Cell Infiltration:

Tumor Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated into

a single-cell suspension.

Cell Staining: The cells are stained with fluorescently labeled antibodies specific for

immune cell markers (e.g., CD8 for cytotoxic T-cells, F4/80 for macrophages).
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Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer to

quantify the different immune cell populations within the tumor.[7]
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Caption: Surufatinib's dual mechanism of action.
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Caption: Experimental workflow for Surufatinib studies in PDX models.

Conclusion
Patient-derived xenograft models provide a powerful platform for the preclinical evaluation of

novel anti-cancer agents like Surufatinib. The available data, primarily from osteosarcoma

xenograft models, demonstrates that Surufatinib effectively inhibits its targets, leading to

reduced angiogenesis and a more favorable tumor immune microenvironment. The detailed

experimental protocols provided in this guide offer a framework for conducting robust

pharmacodynamic studies in PDX models. Further research utilizing a broader range of PDX

models from various tumor types will be crucial to fully elucidate the therapeutic potential of

Surufatinib and to identify predictive biomarkers for patient stratification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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